3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine
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Overview
Description
3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H20F2N2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders
Research on similar compounds, particularly those affecting dopamine D2 receptors, highlights their therapeutic potential for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore with high D2 receptor affinity includes aromatic moiety, cyclic amine, and central linker, indicating the relevance of compounds like 3-(4-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine in developing treatments for these conditions (Jůza et al., 2022).
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, which may include functional groups similar to this compound, show promise for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is critical for addressing environmental contamination issues, underscoring the compound's potential in environmental science (Ateia et al., 2019).
Synthesis of N-Heterocycles
Compounds with amine functionalities, including this compound, play a significant role in the synthesis of N-heterocycles. These structures are foundational in developing pharmaceuticals, agrochemicals, and other therapeutically relevant molecules, demonstrating the compound's utility in organic synthesis and drug discovery (Philip et al., 2020).
C-N Bond Forming Cross-Coupling Reactions
The utility of amine-functionalized compounds extends to facilitating C-N bond-forming cross-coupling reactions, a cornerstone in creating complex organic molecules for pharmaceuticals and material sciences. This area of research showcases the broader chemical utility of compounds like this compound (Kantam et al., 2013).
Properties
IUPAC Name |
3-[4-(1,1-difluoroethyl)piperidin-1-yl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2N2/c1-10(11,12)9-3-7-14(8-4-9)6-2-5-13/h9H,2-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLNJSMHLLPDKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CCCN)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.